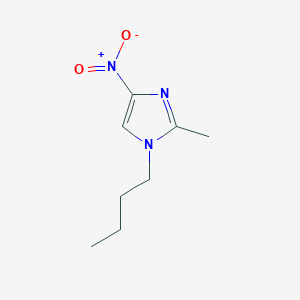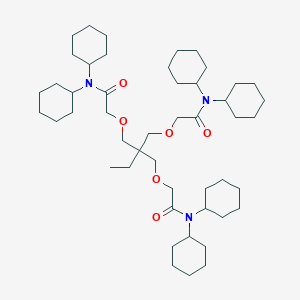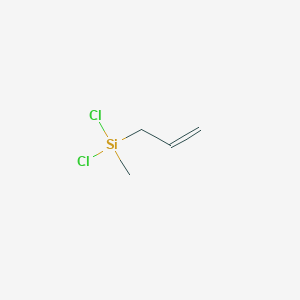
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It is a heterocyclic compound that has a wide range of applications in scientific research. This compound has been extensively studied for its potential in drug discovery and development due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition may lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one can exert various biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to have anti-inflammatory properties, which can reduce inflammation in the body. Additionally, it has been found to exhibit cytotoxic activity against cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one in lab experiments is its unique structural properties. This compound has a quinoline ring system, which is a common feature in many biologically active compounds. Additionally, this compound has been extensively studied, and its pharmacological activities are well documented. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are many future directions for research on 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one. One possible direction is to investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 6-Hydroxy-1,4-dimethylquinolin-2(1H)-one can be achieved through various methods. One of the most common methods is the Pfitzinger reaction, which involves the condensation of 2-aminoacetophenone with acetaldehyde in the presence of an acid catalyst. Other methods include the Skraup synthesis, the Friedlander synthesis, and the Doebner-Miller synthesis.
Wissenschaftliche Forschungsanwendungen
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one has been extensively studied for its potential in drug discovery and development. It has been found to exhibit various pharmacological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
6-hydroxy-1,4-dimethylquinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(14)12(2)10-4-3-8(13)6-9(7)10/h3-6,13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSXLRWSPGPMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-1,4-dimethylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

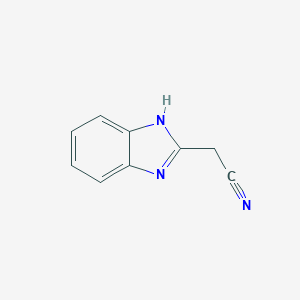
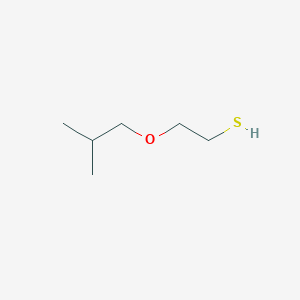
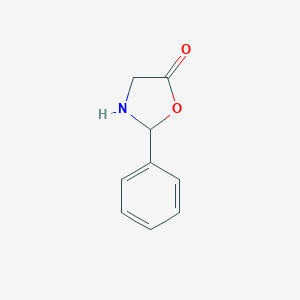
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)



